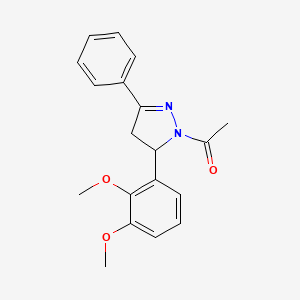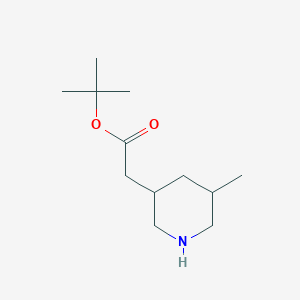
(1-methyl-1H-1,2,3-triazol-4-yl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This could involve multiple steps, each with its own reactants, catalysts, and conditions .Molecular Structure Analysis
Molecular structure analysis involves determining the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions where the compound is a reactant (what other compounds can it react with, and what are the products) or a product (what reactants are needed to produce it) .Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, and stability. Spectroscopic properties (UV-Vis, IR, NMR, etc.) are also often included .Wirkmechanismus
The mechanism of action of (1-methyl-1H-1,2,3-triazol-4-yl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone involves the inhibition of a specific protein kinase, which is involved in various cellular processes. This inhibition leads to the disruption of these processes, which can result in the death of cancer cells or the suppression of inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to induce cell death in cancer cells, suppress inflammation, and improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (1-methyl-1H-1,2,3-triazol-4-yl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone for lab experiments is its potency as a protein kinase inhibitor. This makes it an attractive candidate for drug development. However, one of the limitations is its potential toxicity, which requires careful handling and monitoring during experiments.
Zukünftige Richtungen
There are several future directions for the study of (1-methyl-1H-1,2,3-triazol-4-yl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone. One direction is the development of more potent and selective protein kinase inhibitors based on this compound. Another direction is the exploration of its potential as a treatment for various diseases, including cancer, inflammatory diseases, and neurodegenerative diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of (1-methyl-1H-1,2,3-triazol-4-yl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone involves several steps. The first step is the reaction of 4-(quinoxalin-2-yloxy)piperidine with methyl isocyanate to produce the intermediate compound, (4-(quinoxalin-2-yloxy)piperidin-1-yl)(methyl)carbamate. The second step involves the reaction of this intermediate with sodium azide and copper (I) iodide to produce the final product, this compound.
Wissenschaftliche Forschungsanwendungen
(1-methyl-1H-1,2,3-triazol-4-yl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone has been extensively studied in scientific research. It has been shown to inhibit a specific protein kinase, which plays a crucial role in various cellular processes such as cell growth, differentiation, and apoptosis. This inhibition makes it a promising candidate for the treatment of various diseases, including cancer, inflammatory diseases, and neurodegenerative diseases.
Safety and Hazards
Eigenschaften
IUPAC Name |
(1-methyltriazol-4-yl)-(4-quinoxalin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-22-11-15(20-21-22)17(24)23-8-6-12(7-9-23)25-16-10-18-13-4-2-3-5-14(13)19-16/h2-5,10-12H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKOIUXUTHJRQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile](/img/structure/B2831505.png)

![(1R,5S)-N-(thiophen-2-ylmethyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2831508.png)

![2-[(4,5-Difluoro-2-methylphenoxy)methyl]oxirane](/img/structure/B2831510.png)




![2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2831515.png)


![2-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]benzamide](/img/structure/B2831524.png)

